tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate
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Overview
Description
tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate is a chemical compound with the CAS number 2920391-13-3 . It is known for its unique bicyclic structure, which includes a carbamate group and a hydroxymethyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The hydroxymethyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[5-(aminomethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate
- tert-butyl N-[5-(methyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate
Uniqueness
tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-12-4-11(5-12,6-14)7-16-8-12/h14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
OKFXSRLMMZORRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(COC2)CO |
Origin of Product |
United States |
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